
5-Bromo-2',5'-dichloro-2',5'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include bromine and chlorine atoms. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine typically involves multiple steps, starting from uridine. The process includes halogenation reactions where bromine and chlorine atoms are introduced into the uridine molecule. Common reagents used in these reactions include bromine, chlorine gas, and various catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions involving 5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2’,5’-dichlorouridine
- 5-Bromo-2’,5’-dichlorodeoxyuridine
- 5-Bromo-2’,5’-dichlorothymidine
Uniqueness
5-Bromo-2’,5’-dichloro-2’,5’-dideoxyuridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
85254-34-8 |
|---|---|
Molecular Formula |
C9H9BrCl2N2O4 |
Molecular Weight |
359.99 g/mol |
IUPAC Name |
5-bromo-1-[(2R,3R,4R,5S)-3-chloro-5-(chloromethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9BrCl2N2O4/c10-3-2-14(9(17)13-7(3)16)8-5(12)6(15)4(1-11)18-8/h2,4-6,8,15H,1H2,(H,13,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
FZBKKTPRWYOPBT-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)Cl)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CCl)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)
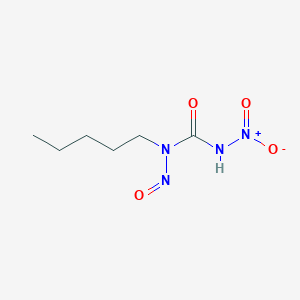
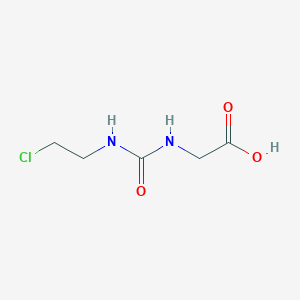
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)
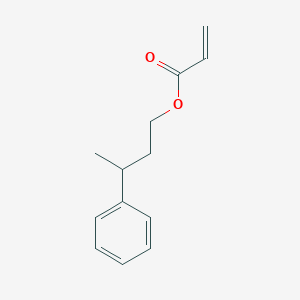
![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)
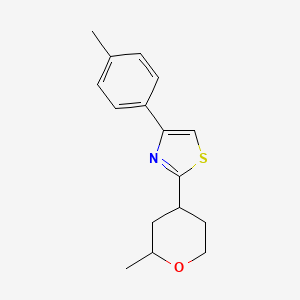
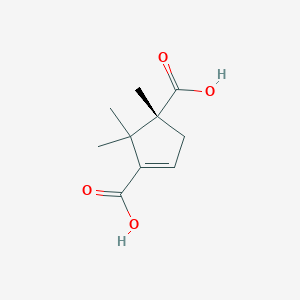
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
methanone](/img/structure/B14401507.png)
